4-amino-N-cyclobutyl-3-methoxybenzamide
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Overview
Description
4-amino-N-cyclobutyl-3-methoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a cyclobutyl group, and a methoxy group attached to a benzamide core, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclobutyl-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and cyclobutylamine.
Amidation Reaction: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide group by reacting with cyclobutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Amination Reaction: The resulting N-cyclobutyl-3-methoxybenzamide is then subjected to an amination reaction using a suitable reagent like ammonia or an amine source to introduce the amino group at the 4-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-amino-N-cyclobutyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-amino-N-cyclobutyl-3-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclobutyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
3-amino-4-methoxybenzamide: Similar structure but lacks the cyclobutyl group.
4-amino-N-cyclopropyl-3-methoxybenzamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
4-amino-N-cyclobutyl-3-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 4-amino-N-cyclobutyl-3-methoxybenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-amino-N-cyclobutyl-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-8(5-6-10(11)13)12(15)14-9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGXLDBNEVZJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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